molecular formula C49H84F3N17O13 B8087404 PACAP-38 (31-38), human, mouse, rat (TFA)

PACAP-38 (31-38), human, mouse, rat (TFA)

Cat. No.: B8087404
M. Wt: 1176.3 g/mol
InChI Key: WBISKMGBHZJJFY-CUHHVMDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PACAP-38 (31-38), human, mouse, rat (TFA) is a peptide fragment derived from the larger peptide PACAP-38. This compound is known for its role as a PAC1 receptor activator, which increases the activity of α-secretase and elevates cytosolic calcium levels. It is used extensively in neurotrophic and neuroprotective research due to its potent stimulatory effects on sympathetic neuronal NPY and catecholamine production .

Preparation Methods

Synthetic Routes and Reaction Conditions

PACAP-38 (31-38), human, mouse, rat (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of PACAP-38 (31-38), human, mouse, rat (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

PACAP-38 (31-38), human, mouse, rat (TFA) primarily undergoes phosphorylation reactions. It induces tyrosine phosphorylation of the epidermal growth factor receptor, HER2, and extracellular signal-regulated kinase (ERK). These reactions are crucial for its biological activity .

Common Reagents and Conditions

    Reagents: Tyrosine kinase enzymes, ATP.

    Conditions: Physiological conditions (pH 7.4, 37°C).

Major Products

The major products of these phosphorylation reactions are phosphorylated forms of the epidermal growth factor receptor, HER2, and ERK, which play significant roles in cell signaling pathways .

Scientific Research Applications

PACAP-38 (31-38), human, mouse, rat (TFA) has a wide range of scientific research applications:

Mechanism of Action

PACAP-38 (31-38), human, mouse, rat (TFA) exerts its effects by activating the PAC1 receptor. This activation increases the activity of α-secretase, leading to elevated cytosolic calcium levels. The compound also induces the phosphorylation of the epidermal growth factor receptor, HER2, and ERK, which are involved in various cell signaling pathways. These molecular targets and pathways are crucial for its neurotrophic and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    PACAP-27: Another peptide derived from the same precursor as PACAP-38, known for its similar biological activities.

    VIP (Vasoactive Intestinal Peptide): Shares structural similarities with PACAP-38 and has overlapping functions in neuroprotection and cell signaling.

Uniqueness

PACAP-38 (31-38), human, mouse, rat (TFA) is unique due to its specific sequence and potent effects on sympathetic neuronal NPY and catecholamine production. Its ability to induce sustained stimulation of these neurotransmitters sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H83N17O11.C2HF3O2/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27;3-2(4,5)1(6)7/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,38-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBISKMGBHZJJFY-CUHHVMDUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H84F3N17O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1176.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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